4-Oxododecanedioic acid

Descripción general

Descripción

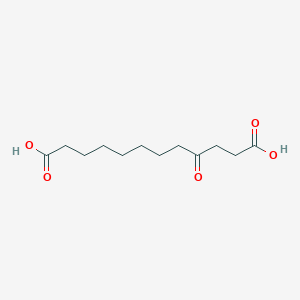

4-Oxododecanedioic acid is a dicarboxylic acid with a ketone functional group. While the provided papers do not directly discuss 4-oxododecanedioic acid, they do provide insights into related chemical compounds and reactions that can help infer some aspects of its behavior and properties. For instance, the degradation of organic compounds in aqueous solutions, as seen with 4-hydroxyphenylacetic acid, can be achieved through electrochemical oxidation, which may also apply to similar compounds like 4-oxododecanedioic acid .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts or specific reagents. For example, the synthesis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) involves solution-phase synthesis and conformational analysis, which could be relevant for synthesizing structurally related compounds such as 4-oxododecanedioic acid .

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their physical and chemical properties. The conformational analysis of D-Oxac homo-oligomers, which tend to fold into a regular helical structure in water, highlights the importance of solvent interactions in determining molecular conformation . This principle can be extended to the study of 4-oxododecanedioic acid's structure in various solvents.

Chemical Reactions Analysis

Chemical reactions involving carboxylic acids and ketones, such as oxidation or catalysis, are crucial for understanding the reactivity of 4-oxododecanedioic acid. The catalytic determination of oxalic acid in vegetables and water samples using an optode is an example of a specific chemical reaction where the presence of carboxylic acid groups plays a significant role . This knowledge can be applied to predict the reactivity of 4-oxododecanedioic acid in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-oxododecanedioic acid can be inferred from studies on related substances. For instance, the impact of oxidized linoleic acid on the expression and shedding of syndecan-4 suggests that the presence of oxidized fatty acids can have biological implications, which may also be true for the interactions of 4-oxododecanedioic acid with biological systems . Additionally, the study of the 4-oxalocrotonate tautomerase enzyme's reaction mechanism provides insights into the behavior of carboxylic acids and ketones during enzymatic reactions, which could be relevant for understanding the metabolism of 4-oxododecanedioic acid .

Aplicaciones Científicas De Investigación

Electrochemical Wastewater Treatment

4-Oxododecanedioic acid finds applications in the field of electrochemical wastewater treatment. Gherardini et al. (2001) and Rodrigo et al. (2001) explored the electrochemical behavior of electrodes in acidic media containing chlorophenols, showing the potential for complete combustion of organic compounds, including 4-oxododecanedioic acid, in wastewater treatment processes (Gherardini et al., 2001) (Rodrigo et al., 2001).

Hydrolysis in Biomass Treatment

Trzcinski and Stuckey (2015) investigated the role of acetic acid in the chemical hydrolysis of the Organic Fraction of Municipal Solid Waste under abiotic conditions, which implicates a potential application for 4-oxododecanedioic acid in biomass treatment (Trzcinski & Stuckey, 2015).

Analytical Chemistry Applications

Safavi and Banazadeh (2007) developed an optode for determining oxalic acid, which suggests a similar potential for detecting 4-oxododecanedioic acid in analytical chemistry applications (Safavi & Banazadeh, 2007).

Nanotechnology and Synthetic Ion Channels

Ali et al. (2012) demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of nanofluidic devices based on synthetic ion channels, hinting at its application in the field of nanotechnology (Ali et al., 2012).

Amelioration of Heavy Metal Stress in Plants

Soyingbe et al. (2020) researched the ameliorative effect of exogenously applied oxalic acid on heavy metal-induced stress in maize, indicating a similar potential role for 4-oxododecanedioic acid in alleviating heavy metal stress in plants (Soyingbe et al., 2020).

Advanced Materials Synthesis

Hao et al. (2006) utilized oxalic acid in the synthesis of anode materials for lithium-ion batteries, suggesting that 4-oxododecanedioic acid could be used in similar contexts (Hao et al., 2006).

Organic Synthesis

Uguen et al. (2021) conducted microwave-assisted syntheses of 4-oxo-2-butenoic acids, indicating the potential of 4-oxododecanedioic acid in organic synthesis applications (Uguen et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMOTDTSDYYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxododecanedioic acid | |

CAS RN |

30828-09-2 | |

| Record name | 4-Oxododecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OXODODECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)